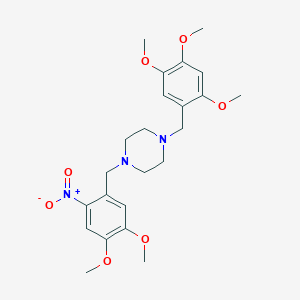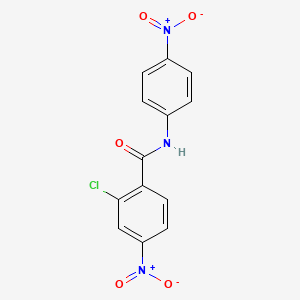![molecular formula C12H17ClN2O3S B5121986 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide, commonly known as CPB, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. CPB is a small molecule that has been shown to have promising anti-inflammatory and anti-cancer properties. In
Mechanism of Action
CPB exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. CPB has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, CPB has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPB has been shown to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells while sparing normal cells. CPB has also been shown to inhibit tumor growth and metastasis in animal models. In addition, CPB has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
CPB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent. However, CPB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. CPB also has a short half-life in vivo, which can limit its efficacy.
Future Directions
There are several future directions for CPB research. One direction is to optimize the synthesis method to improve the yield and purity of CPB. Another direction is to improve the bioavailability of CPB by modifying its chemical structure. Further studies are needed to understand the mechanisms of CPB's anti-inflammatory and anti-cancer effects. In addition, more preclinical and clinical studies are needed to evaluate the safety and efficacy of CPB as a therapeutic agent.
Synthesis Methods
CPB can be synthesized through a multi-step process that involves the reaction of chlorosulfonic acid with 2-aminobenzoic acid to form 2-chlorobenzenesulfonic acid. This intermediate is then reacted with pentylamine to form 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide. The synthesis of CPB has been optimized to yield high purity and yield.
Scientific Research Applications
CPB has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. CPB has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. CPB has been tested in vitro and in vivo in various cancer models, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-pentylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-6-9-14-12(16)15-19(17,18)11-8-5-4-7-10(11)13/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJXUIPFCPGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)sulfonyl-3-pentylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)

![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)